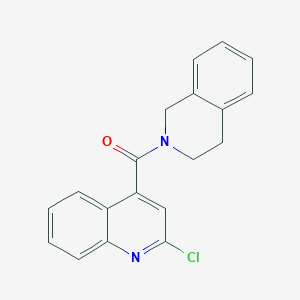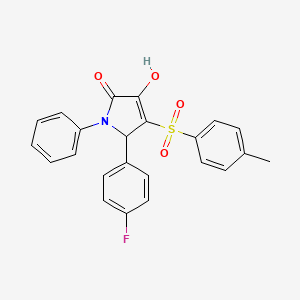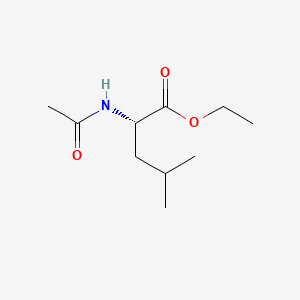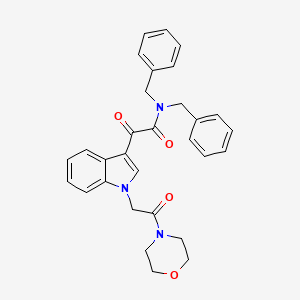
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is also known as C646 and is a small molecule inhibitor of the histone acetyltransferase (HAT) enzyme, p300/CBP-associated factor (PCAF).
Scientific Research Applications
Synthesis and Antidiabetic Activity : A study by Thakral et al. (2020) reported the synthesis of derivatives similar to the compound . These derivatives showed significant antidiabetic activity against α-glucosidase, indicating potential therapeutic applications.
Sulfhydryl Group Determination : Research by Ellman (1959) utilized a similar compound for the determination of sulfhydryl groups in biological materials, contributing to biochemical analysis methods.
Hypoxia-Selective Cytotoxicity : A study by Palmer et al. (1996) synthesized regioisomers of a similar compound, exploring their hypoxia-selective cytotoxicity. This has implications for developing targeted cancer therapies.
Polymer Synthesis and Characterization : Research by Mehdipour-Ataei et al. (2004) involved synthesizing and characterizing novel polymers using a similar compound. Such polymers have applications in materials science due to their thermal stability.
Antimicrobial Activity : A study by Krátký et al. (2012) focused on the antimicrobial activity of sulfonamides containing derivatives of a similar compound, indicating potential for developing new antimicrobial agents.
Cancer Treatment and Chemoprevention : Research by Kapetanovic et al. (2012) explored the metabolism and mutagenicity of a similar compound, GW9662, in the context of cancer chemoprevention, highlighting its potential in cancer treatment strategies.
properties
IUPAC Name |
5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6S/c1-10-8-16(20-28-10)21-29(26,27)13-5-3-12(4-6-13)19-17(23)14-9-11(18)2-7-15(14)22(24)25/h2-9H,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQDAQUGREJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)


![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)



